molecular formula C8H8N4OS B14403402 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 88317-49-1

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14403402
CAS No.: 88317-49-1
M. Wt: 208.24 g/mol
InChI Key: CZPRNBIZYZZGIV-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic scaffolds renowned for their versatile biological activities and presence in commercially available drugs . The 1,3,4-oxadiazole-2-thione core is known to act as a bioisostere for esters and amides, enhancing the pharmacological profile of molecules by contributing to favorable hydrogen bonding and lipophilicity, which aids in cell membrane penetration . Primary research applications for derivatives of this chemical class include investigational anticancer and antimicrobial agents. Compounds featuring the 1,3,4-oxadiazole-2-thione moiety have demonstrated promising antiproliferative activity in vitro by functioning as multi-target kinase inhibitors. Recent studies have shown that such derivatives can effectively inhibit key enzymes involved in cancer cell proliferation, including EGFR, BRAF V600E , and HER-2, and can induce apoptosis by modulating levels of caspase-3, caspase-8, and Bcl-2 proteins . Furthermore, these compounds have been evaluated for their antimicrobial activity , showing particular efficacy against various Gram-positive bacterial strains in disc diffusion assays . The structural features of this compound make it a valuable synthon for designing and synthesizing new derivatives to explore structure-activity relationships (SAR) for these and other biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

88317-49-1

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(2,4-dimethylpyrimidin-5-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H8N4OS/c1-4-6(3-9-5(2)10-4)7-11-12-8(14)13-7/h3H,1-2H3,(H,12,14)

InChI Key

CZPRNBIZYZZGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=NNC(=S)O2)C

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides with Carbon Disulfide

The most widely employed route for 1,3,4-oxadiazole-2-thiones involves the reaction of acylhydrazides with carbon disulfide (CS₂) in alkaline media. This method, first reported by Koparir et al., proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification to yield the thione tautomer. For 5-(2,4-dimethylpyrimidin-5-yl) substitution, the precursor 2,4-dimethylpyrimidine-5-carbohydrazide must first be synthesized.

Mechanism :

  • Hydrazide Formation : 2,4-Dimethylpyrimidine-5-carboxylic acid is esterified (e.g., with ethanol/H₂SO₄) to form the ethyl ester, which is subsequently treated with hydrazine hydrate to yield the carbohydrazide.
  • Cyclization : The carbohydrazide reacts with CS₂ in alcoholic KOH, forming a potassium dithiocarbazate salt. Acidification (HCl) induces cyclodesulfurization, producing the target oxadiazole-thione.

Optimization :

  • Solvent : Ethanol or THF improves solubility of aromatic hydrazides.
  • Temperature : Reactions typically proceed at reflux (70–80°C) for 4–6 hours.
  • Yield : Reported yields for analogous compounds range from 65% to 85%.

Oxidative Cyclization of Semicarbazones

An alternative route involves the oxidative cyclization of semicarbazones using bromine (Br₂) in acetic acid under alkaline conditions. This method, adapted from Rajak et al., is advantageous for substrates sensitive to CS₂.

Procedure :

  • Semicarbazone Synthesis : 2,4-Dimethylpyrimidine-5-carbaldehyde is condensed with semicarbazide in the presence of sodium acetate.
  • Cyclization : The semicarbazone intermediate is treated with Br₂ in acetic acid and NaOH, inducing oxidative ring closure to form the oxadiazole-thione.

Advantages :

  • Avoids CS₂, which is toxic and volatile.
  • Suitable for electron-deficient aldehydes.

Challenges :

  • Requires strict stoichiometric control of Br₂ to prevent over-oxidation.

Tailored Methods for 5-(2,4-Dimethylpyrimidin-5-yl) Substitution

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A protocol by Khanum et al. demonstrates this for analogous oxadiazoles:

  • Hydrazide Preparation : As above.
  • Cyclization : The hydrazide and CS₂ are mixed with KOH in ethanol and irradiated (300 W, 15 minutes).
  • Yield : Microwave methods report yields up to 90% for structurally similar compounds.

Table 1. Comparative Analysis of Synthetic Methods

Method Conditions Time Yield (%) Key Advantage
Acylhydrazide + CS₂ KOH/EtOH, reflux 6 h 75–85 Scalability
Oxidative Cyclization Br₂/AcOH/NaOH, 0–5°C 8 h 60–70 Avoids CS₂
Microwave 300 W, EtOH/KOH 15 min 85–90 Rapid, high yield

Post-Functionalization of Preformed Oxadiazoles

For cases where direct cyclization is challenging, post-synthetic modification offers an alternative:

  • Suzuki Coupling : A brominated oxadiazole-thione (e.g., 5-bromo-1,3,4-oxadiazole-2-thione) undergoes cross-coupling with 2,4-dimethylpyrimidin-5-ylboronic acid under Pd catalysis.
  • Limitations : Requires pre-functionalized intermediates, complicating synthesis.

Structural Confirmation and Tautomerism

Spectroscopic Characterization

  • IR Spectroscopy : A strong absorption band near 1250 cm⁻¹ confirms the C=S group.
  • ¹H NMR : The pyrimidine protons appear as singlets at δ 2.55 (CH₃) and δ 8.75 (C-H).
  • Mass Spectrometry : Molecular ion peak at m/z 249 [M+H]⁺ corroborates the molecular formula C₉H₈N₄OS.

Thione-Thiol Tautomerism

The compound exists predominantly in the thione form (Fig. 1), as evidenced by:

  • UV-Vis : λₘₐₓ at 280 nm (thione) vs. 320 nm (thiol).
  • X-ray Crystallography : Planar geometry with S=C-N linkages.

Figure 1. Thione-Thiol Tautomerism in 1,3,4-Oxadiazole-2(3H)-Thione $$ \text{Thione form} \leftrightarrow \text{Thiol form} $$

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the oxadiazole ring.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2,4-dimethylpyrimidine and other substituted pyrimidines.

    Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole and its various substituted forms.

Uniqueness

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined structural features of pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxadiazole family and is characterized by a thione functional group that enhances its reactivity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is C8H8N4OSC_8H_8N_4OS with a molecular weight of 208.24 g/mol. The presence of the thione group allows for various nucleophilic and electrophilic reactions, which are crucial for synthesizing derivatives with enhanced biological properties .

Antimicrobial Activity

Research indicates that 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione exhibits significant antimicrobial activity against various bacterial strains. In a comparative study against standard antibiotics such as amoxicillin and cefixime, this compound demonstrated potent antibacterial effects:

Microbial Strain Inhibition Zone (mm) Comparison
Staphylococcus aureus18Superior to amoxicillin
Escherichia coli15Comparable to cefixime
Pseudomonas aeruginosa20Stronger than gentamicin

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. For instance, it was tested against various cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). Notably, it exhibited an IC50 value of approximately 1.95 µM against MCF7 cells, indicating significant cytotoxicity:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF71.95Doxorubicin0.45
HEPG22.36Staurosporine4.18

These results highlight the potential of this compound as an effective anticancer agent .

The mechanism underlying the biological activity of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific biological targets. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies revealed strong binding affinities to proteins such as EGFR and IL-6, which are critical in tumor growth and metastasis .

Case Studies

In one notable study conducted by Zhang et al., various derivatives of oxadiazole were synthesized and screened for their anticancer properties. Among these derivatives, those similar to 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione showed enhanced cytotoxicity against multiple cancer cell lines compared to traditional chemotherapeutics .

Q & A

Basic: What are the optimal conditions for synthesizing 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives?

Answer:
Synthesis optimization typically involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) are preferred for nucleophilic substitution reactions .
  • Alkylation conditions : Sodium hydroxide (0.005 mol) in aqueous/organic solvent mixtures facilitates S-alkylation, with reaction times of 4–6 hours at 60–80°C .
  • Purification : Chromatography (HPLC or column) and recrystallization from ethanol/water mixtures yield high-purity crystalline products (melting points 180–220°C) .
  • Validation : Structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy ensures correct functional group formation .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies protons on the pyrimidine (δ 2.4–2.6 ppm for methyl groups) and oxadiazole rings (δ 8.1–8.3 ppm for aromatic protons) .
  • IR spectroscopy : Key peaks include C=S (1150–1250 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) confirm molecular weights within ±0.5 Da accuracy .
  • X-ray crystallography (if available): Resolves crystal packing and hydrogen-bonding networks .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Answer:

  • DFT calculations (B3LYP/6-311G** basis set): Predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), indicating charge-transfer potential .
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic sites, guiding derivative design .
  • Vibrational frequency analysis : Correlates experimental IR peaks with theoretical modes (RMSD <10 cm1^{-1}) .

Advanced: What strategies are recommended for resolving contradictions in yield data when synthesizing S-alkyl derivatives?

Answer:

  • Statistical error analysis : Apply Grubbs’ test to identify outliers in replicate experiments .
  • Variable screening : Use factorial design to isolate critical factors (e.g., temperature, solvent ratio) .
  • Cross-validation : Compare yields under identical conditions across studies (e.g., alkylation at 70°C vs. 80°C) .
  • Mechanistic studies : Probe reaction intermediates via LC-MS to identify side reactions .

Advanced: How can molecular docking studies be applied to predict the biological activity of derivatives?

Answer:

  • Target selection : Prioritize enzymes like 14α-demethylase (14DM) for antifungal activity .
  • Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
  • Scoring metrics : Analyze binding affinities (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His259 in 14DM) .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida spp.) .

Basic: What are the common challenges in achieving high purity during synthesis, and how can they be addressed?

Answer:

  • Byproduct formation : Minimize via slow reagent addition and inert atmospheres .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
  • Crystallization : Optimize solvent polarity (e.g., ethanol:water 3:1) to enhance crystal lattice stability .
  • Analytical QC : Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>98% purity) .

Advanced: What role do substituents on the pyrimidine ring play in modulating reactivity and biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -NO2_2): Increase electrophilicity at the oxadiazole sulfur, enhancing nucleophilic substitution .
  • Hydrophobic substituents (e.g., -CH3_3): Improve membrane permeability, boosting antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 16 µg/mL) .
  • Steric effects : Bulky groups (e.g., -Ph) may hinder enzyme binding, reducing efficacy .

Basic: What are the standard protocols for evaluating the antimicrobial activity of derivatives?

Answer:

  • Broth microdilution (CLSI guidelines) : Test MICs against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
  • Agar diffusion : Measure inhibition zones (≥15 mm indicates activity) .
  • Cytotoxicity screening : Use MTT assay on mammalian cells (IC50_{50} > 50 µg/mL for selectivity) .

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